molecular formula C24H23N3O3 B10813046 4-benzoyl-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one

4-benzoyl-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one

Cat. No.: B10813046
M. Wt: 401.5 g/mol
InChI Key: MWMWNDJSUZAYMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

WAY-226114 is a chemical compound known for its role as a beta-catenin agonist and an inhibitor of dickkopf 1 (DKK1). It has been studied for its potential to increase bone formation rates and its involvement in the Wnt/beta-catenin signaling pathway .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of WAY-226114 involves multiple steps, including the formation of key intermediates and their subsequent reactions. The detailed synthetic route and reaction conditions are typically proprietary information held by the manufacturers and researchers. general synthetic methods for similar compounds often involve:

Industrial Production Methods

Industrial production of WAY-226114 would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include:

Chemical Reactions Analysis

Types of Reactions

WAY-226114 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents and conditions used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may result in various substituted analogs of WAY-226114 .

Scientific Research Applications

WAY-226114 has several scientific research applications, including:

    Chemistry: Used as a tool compound to study the Wnt/beta-catenin signaling pathway.

    Biology: Investigated for its role in cellular processes involving beta-catenin and DKK1.

    Medicine: Explored for its potential therapeutic effects in bone-related disorders and other diseases involving the Wnt/beta-catenin pathway.

    Industry: Potential applications in the development of new drugs and therapeutic agents

Mechanism of Action

WAY-226114 exerts its effects by acting as a beta-catenin agonist and an inhibitor of DKK1. The compound binds to and activates beta-catenin, leading to increased transcription of target genes involved in bone formation. Additionally, by inhibiting DKK1, WAY-226114 prevents the suppression of the Wnt/beta-catenin pathway, further promoting bone formation and other cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

WAY-226114 is unique in its specific binding affinity and potency as a beta-catenin agonist and DKK1 inhibitor. Its pharmacokinetic properties and efficacy in promoting bone formation distinguish it from other similar compounds .

Properties

Molecular Formula

C24H23N3O3

Molecular Weight

401.5 g/mol

IUPAC Name

4-[hydroxy(phenyl)methylidene]-1-(3-imidazol-1-ylpropyl)-5-(4-methylphenyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C24H23N3O3/c1-17-8-10-18(11-9-17)21-20(22(28)19-6-3-2-4-7-19)23(29)24(30)27(21)14-5-13-26-15-12-25-16-26/h2-4,6-12,15-16,21,28H,5,13-14H2,1H3

InChI Key

MWMWNDJSUZAYMO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2C(=C(C3=CC=CC=C3)O)C(=O)C(=O)N2CCCN4C=CN=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.